MBM-55

Nek2 kinase Enzymatic assay Structure-activity relationship

Researchers often face inconsistent potency among Nek2 inhibitors, complicating target validation. MBM-55 (compound 42g) is a 1.0 nM Nek2 inhibitor that resolves this with defined selectivity and in vivo efficacy. • 3× more potent than MBM-17 (IC₅₀=1.0 vs 3.0 nM); 49.5% TGI in HCT-116 xenografts at 20 mg/kg BID • >20-fold selectivity over most kinases; RSK1=5.4 nM, DYRK1a=6.5 nM • Induces G2/M arrest & apoptosis in HCT-116 cells (anti-proliferative IC₅₀=0.84 μM) • PK: CL=33.3 mL/min/kg, Vss=2.53 L/kg, T₁/₂=1.72 h Supplied with analytical certificate; global shipping available.

Molecular Formula C28H27FN6O2
Molecular Weight 498.6 g/mol
Cat. No. B10821444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBM-55
Molecular FormulaC28H27FN6O2
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC(=CC=C5)F
InChIInChI=1S/C28H27FN6O2/c1-33(2)10-11-34-17-22(15-32-34)20-8-9-35-25(16-31-27(35)14-20)21-6-7-24(28(30)36)26(13-21)37-18-19-4-3-5-23(29)12-19/h3-9,12-17H,10-11,18H2,1-2H3,(H2,30,36)
InChIKeyCGECJCJUHCZZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBM-55 Nek2 Inhibitor Overview


MBM-55 (compound 42g) is a synthetic small-molecule inhibitor of NIMA-related kinase 2 (Nek2) with a reported IC₅₀ of 1.0 nM, belonging to the imidazo[1,2-a]pyridine scaffold class [1]. It was identified through structure-based design and demonstrates a distinctive selectivity profile, with >20-fold selectivity over most tested kinases except RSK1 (IC₅₀=5.4 nM) and DYRK1a (IC₅₀=6.5 nM) [2]. The compound induces G2/M cell cycle arrest and apoptosis in cancer cell lines, and its salt form (MBM-55S) has shown significant tumor growth suppression in HCT-116 xenograft models without apparent toxicity [3].

Nek2 pathway inhibition study fit
Kinase selectivity profiling context
Cell cycle arrest and apoptosis endpoint review

MBM-55 Substitution Challenges


Generic substitution among Nek2 inhibitors is not straightforward due to differences in potency, kinase selectivity profiles, and in vivo antitumor activity. While several Nek2 inhibitors have been reported, MBM-55 demonstrates a quantifiable differentiation from its close structural analog MBM-17, showing a 3-fold improvement in enzymatic potency (IC₅₀: 1.0 nM vs 3.0 nM) [1]. This potency difference translates into superior tumor growth inhibition (TGI) in HCT-116 xenografts: 49.5% for MBM-55 compared to 36.0% for MBM-17 under identical dosing regimens [2]. Furthermore, the selectivity window of MBM-55—defined by the ratio of IC₅₀ against off-target kinases such as RSK1 and DYRK1a relative to Nek2—cannot be assumed for other Nek2 inhibitors without empirical validation, making direct compound interchange scientifically unsound [3].

Close structural analog (e.g., MBM-17) may exhibit different potency profile — limits direct interchange without empirical validation
Kinase selectivity window may differ among Nek2 inhibitors — off-target kinase context requires review
In vivo model response may differ — reported TGI difference under identical dosing suggests context-dependent activity

MBM-55 Comparative Evidence


Nek2 Potency vs. MBM-17

MBM-55 (compound 42g) demonstrates a 3-fold higher potency for Nek2 inhibition compared to its structural analog MBM-17 (compound 42c) in a direct head-to-head comparison from the same structure-activity relationship (SAR) study [1]. This potency advantage is attributed to optimized interactions within the Nek2 active site derived from structure-based design [2].

Enzymatic Potency
Head-to-head
IC₅₀: 1.0 nM vs 3.0 nM (MBM-17)
3-fold reported difference
Supports Nek2 inhibition assay context
SAR study; biochemical assay
Nek2 kinase Enzymatic assay Structure-activity relationship

Kinase Selectivity Profile

MBM-55 displays a defined selectivity window against a panel of human kinases. It exhibits >20-fold selectivity over most tested kinases, with exceptions for RSK1 (IC₅₀=5.4 nM) and DYRK1a (IC₅₀=6.5 nM), and >50-fold selectivity over kinases such as CHK1 (IC₅₀=57 nM), GSK-3β (IC₅₀=91 nM), and ABL (IC₅₀=20 nM) [1]. This profile is critical for distinguishing MBM-55 from broader-spectrum kinase inhibitors.

Selectivity Profile
Class-level
>20-fold over most kinases; RSK1: 5.4 nM, DYRK1a: 6.5 nM, CHK1: 57 nM, GSK-3β: 91 nM
Isoform-selectivity assay context
Off-target kinase contributions require review
Kinase selectivity Off-target profiling Chemical biology

Tumor Growth Inhibition vs. MBM-17

In female BALB/c nu/nu mice bearing HCT-116 colorectal cancer xenografts, MBM-55 achieved a tumor growth inhibition (TGI) rate of 49.5%, which is 1.38-fold greater than the 36.0% TGI observed with MBM-17 under identical dosing conditions [1]. Both compounds were administered as their salt forms (MBM-55S and MBM-17S) at 20 mg/kg intraperitoneally twice daily for 21 days, and the difference in efficacy is attributed to the higher potency of MBM-55 against Nek2 [2].

Tumor Growth Inhibition
Head-to-head
TGI: 49.5% vs 36.0% (MBM-17)
1.38-fold increase
Supports model-response endpoint context
HCT-116 xenograft; 20 mg/kg BID, 21 d
Xenograft model Tumor growth inhibition Antitumor activity

Pharmacokinetic Profile

The pharmacokinetic (PK) parameters of MBM-55 following a single 1.0 mg/kg intravenous dose in female BALB/c nu/nu mice have been characterized, providing essential data for dose selection and regimen design [1]. Key parameters include: clearance (CL) = 33.3 mL/min/kg, volume of distribution at steady state (Vss) = 2.53 L/kg, terminal half-life (T₁/₂) = 1.72 hours, and area under the curve (AUC₀₋ₜ) = 495 ng·h/mL [2].

Pharmacokinetics
Data to verify
CL: 33.3 mL/min/kg; Vss: 2.53 L/kg; T₁/₂: 1.72 h; AUC₀₋ₜ: 495 ng·h/mL
Supports exposure-model interpretation
Mouse i.v. data; verify in experimental model
Pharmacokinetics ADME In vivo exposure

MBM-55 Research Applications


Tumor Growth Inhibition in Xenografts

MBM-55 is the preferred Nek2 inhibitor for in vivo efficacy studies in HCT-116 colorectal cancer xenograft models, where it demonstrates a TGI of 49.5% at 20 mg/kg i.p. BID for 21 days [1]. This represents a 1.38-fold improvement over the TGI achieved by the analog MBM-17 (36.0%) under identical conditions [2]. Researchers aiming to establish proof-of-concept for Nek2 inhibition in vivo should select MBM-55 to ensure maximal target engagement and antitumor effect, using the provided PK parameters (CL = 33.3 mL/min/kg; Vss = 2.53 L/kg; T₁/₂ = 1.72 h) to design PK/PD studies [3].

Kinase Selectivity for Mitotic Pathway Studies

For experiments requiring precise interrogation of Nek2-specific functions without confounding off-target kinase activity, MBM-55 offers a defined selectivity window. It maintains >20-fold selectivity over most kinases, with IC₅₀ values of 5.4 nM for RSK1, 6.5 nM for DYRK1a, and >50 nM for CHK1, GSK-3β, ABL, CDK2, CDK4, and AKT1 [1]. This quantitative profile allows researchers to use MBM-55 in combination with selective inhibitors of RSK1 or DYRK1a to deconvolute the contributions of these off-targets to phenotypic outcomes, a critical step in target validation studies.

Cell Cycle Arrest and Apoptosis Studies

MBM-55 is an optimal choice for studying G2/M phase arrest and apoptosis induction in HCT-116 colorectal cancer cells. It exhibits an anti-proliferative IC₅₀ of 0.84 μM in HCT-116 cells, induces G2/M accumulation with >4N DNA content at 0.5-1 μM concentrations, and triggers apoptosis in a concentration-dependent manner [1]. Given its 3-fold higher enzymatic potency (1.0 nM) relative to MBM-17 (3.0 nM) [2], MBM-55 allows for more robust target modulation at lower concentrations, minimizing potential solubility or cytotoxicity issues associated with higher compound concentrations in cell culture.

Centrosome Amplification Research Tool

MBM-55, as a low-nanomolar Nek2 inhibitor with excellent selectivity, is well-suited for investigating Nek2's role in centrosome duplication, spindle assembly, and chromosomal instability—hallmarks of cancer [1]. Its salt form, MBM-55S, has demonstrated significant tumor growth suppression without apparent toxicity based on body weight and appearance in mice [2], making it a viable tool for chronic dosing studies. Researchers should procure MBM-55 over less selective or less potent Nek2 inhibitors when the primary experimental objective is to attribute biological effects specifically to Nek2 inhibition.

Application
Selection Property
Validation Focus
Xenograft model-response studies
Nek2 pathway inhibition potency
Model-specific TGI endpoints
Kinase selectivity profiling
Selectivity window against kinase panel
Off-target kinase contribution review
Cell cycle & apoptosis endpoint studies
G2/M arrest and apoptosis induction
Cell-model response interpretation
Centrosome duplication studies
Nek2-specific centrosome function
Spindle assembly & chromosomal instability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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